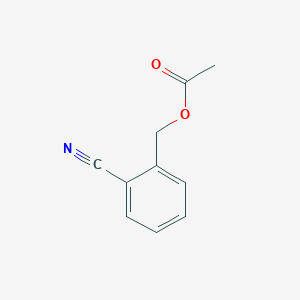

2-Cyanobenzyl acetate

Übersicht

Beschreibung

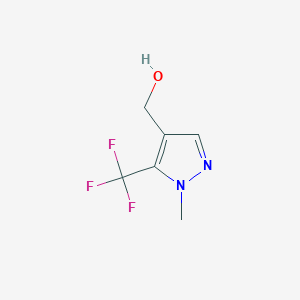

2-Cyanobenzyl acetate is a chemical compound with the CAS Number: 38866-59-0. It has a molecular weight of 175.19 and its IUPAC name is this compound . It is a solid at room temperature .

Synthesis Analysis

The synthesis of cyanoacetamides, a class to which this compound belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of this compound is C10H9NO2 . The InChI code for this compound is 1S/C10H9NO2/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Properties

2-Cyanobenzyl-substituted compounds have been studied for their enzyme inhibition properties. For instance, meta-Cyanobenzyl substituted benzimidazolium salts have shown effectiveness as inhibitors of enzymes like α-glycosidase, carbonic anhydrase I and II, butyrylcholinesterase, and acetylcholinesterase. These properties suggest potential applications in pharmacological interventions for various disorders including obesity, glaucoma, cancer, and epilepsy (Türker et al., 2018).

Aldose Reductase Inhibition

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, which are related to 2-Cyanobenzyl acetate, have been synthesized and identified as potent aldose reductase inhibitors. These compounds have shown promise in preventing conditions like cataracts in experimental models, indicating potential therapeutic applications (Da Settimo et al., 2003).

Solubility and Solvent Effects

Research on the solubility of similar compounds, like 2-amino-3-methylbenzoic acid, in various solvents is crucial for purification processes. Understanding the solvent effects and solubility behavior of these compounds can significantly aid in their application and handling in various scientific and industrial contexts (Zhu et al., 2019).

Photolysis and Deprotection Strategies

2-Nitrobenzylidene acetals, closely related to this compound, have been studied for their photolysis properties. These studies provide insights into efficient and high-yielding release mechanisms for protected substrates, which are vital in synthetic chemistry applications (Šebej et al., 2009).

Glycosylation Stereoselectivity

The use of 2-Cyanobenzyl groups has been investigated for controlling stereoselective formation of glycosidic linkages. This research is significant in the field of organic chemistry, particularly in the synthesis of complex sugars and related molecules (Buda et al., 2015).

Capillary GC Methods

A capillary GC method has been developed for the separation of a-cyano-3-phenoxybenzyl alcohol and a-cyano-3-phenoxybenzyl acetate. This method is essential for quality control and analytical purposes in the chemical industry (Ting, 2004).

Silver(I) Acetate Complex Synthesis

Studies have been conducted on the synthesis of Nonsymmetrically substituted N-heterocyclic carbene-silver(I) acetate complexes, which have potential applications in antibacterial treatments and as inhibitors for cancer cell lines (Hackenberg et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-cyanophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFPWQBFLJPNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2536271.png)

![2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2536272.png)

![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)

![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)